molecular formula C8H7F3OS B1171455 DISODIUM PEG-5 LAURYLCITRATE SULFOSUCCINATE CAS No. 164458-73-5

DISODIUM PEG-5 LAURYLCITRATE SULFOSUCCINATE

Cat. No.: B1171455
CAS No.: 164458-73-5
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Description

Disodium PEG-5 Laurylcitrate Sulfosuccinate (CAS 164458-73-5) is a synthetic, anionic surfactant of significant interest for research and development in the fields of cosmetic science and formulation technology . Its core research value lies in its unique multifunctional properties, which allow scientists to investigate and develop next-generation mild cleansing systems. The compound functions as a surfactant by reducing surface tension, enabling the effective cleansing and dispersion of oils and soils . Concurrently, it acts as an emulsifying agent, promoting the formation of stable, intimate mixtures between immiscible liquids like oil and water, which is crucial for creating uniform emulsions in creams and lotions . A key mechanism of its mildness is its derivation from lauryl alcohol and citric acid, modified with polyethylene glycol (PEG-5), which contributes to a low irritation profile . This makes it an ideal subject for studies focused on formulating products for sensitive skin, including baby shampoos and sulfate-free facial cleansers . Furthermore, its role as a hydrotrope is a critical area of study, as it enhances the aqueous solubility of other substances with low water solubility, thereby improving formulation clarity and stability . Researchers value its excellent compatibility with hard water, high electrolyte stability, and its ability to produce a rich, stable foam, allowing for the investigation of synergistic effects when blended with other surfactants to optimize foam quality and skin feel . This reagent is provided For Research Use Only (RUO) and is strictly for laboratory investigation and industrial R&D applications; it is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

164458-73-5

Molecular Formula

C8H7F3OS

Synonyms

DISODIUM PEG-5 LAURYLCITRATE SULFOSUCCINATE

Origin of Product

United States

Preparation Methods

Synthesis of Lauryl Citrate

Lauryl citrate is prepared by esterifying citric acid with lauryl alcohol (1-dodecanol).

  • Conditions :

    • Molar ratio of citric acid to lauryl alcohol: 1:3 (to ensure complete esterification).

    • Catalyst: Acidic catalysts (e.g., p-toluenesulfonic acid) at 0.5–1.0 wt%.

    • Temperature: 120–150°C under vacuum (0.01–0.1 bar) to remove water.

    • Reaction time: 4–6 hours.

Ethoxylation to Form PEG-5 Laurylcitrate

The lauryl citrate is ethoxylated with ethylene oxide to introduce PEG-5 chains:

  • Conditions :

    • Ethylene oxide (EO) units: 5 moles per mole of lauryl citrate.

    • Catalyst: Alkali metal hydroxides (e.g., KOH) at 0.1–0.5 wt%.

    • Temperature: 130–160°C under 3–5 bar pressure.

    • Reaction time: 2–4 hours.

Sulfosuccination Reaction

The PEG-5 laurylcitrate undergoes sulfosuccination via maleic anhydride and sodium bisulfite:

  • Step 1: Esterification with maleic anhydride

    • Molar ratio: 1:1 (PEG-5 laurylcitrate to maleic anhydride).

    • Temperature: 70–90°C.

    • Reaction time: 1–2 hours.

  • Step 2: Sulfonation with sodium bisulfite

    • Molar ratio: 1:1.05–1.10 (maleate ester to sodium bisulfite).

    • Temperature: 80–90°C.

    • pH adjustment: Final pH 5.0–6.0 using sodium hydroxide.

Critical Parameters in Industrial Production

Reaction Optimization

ParameterRange/ValueImpact on Yield/PuritySource
Ethoxylation temp.130–160°CHigher temps reduce EO adduct variability
Sulfonation pH5.0–6.0Prevents hydrolysis of ester bonds
Maleic anhydride purity>98%Minimizes byproducts (e.g., maleic acid)

Impurity Control

  • Residual ethylene oxide : <1 ppm (achieved via vacuum stripping).

  • 1,4-Dioxane : <10 ppm (minimized using low-sulfate bisulfite).

  • Unreacted lauryl alcohol : <0.5% (removed via fractional distillation).

Comparative Analysis of Synthetic Routes

Batch vs. Continuous Processes

MethodAdvantagesLimitationsSource
BatchFlexibility in small-scale productionHigher energy consumption
ContinuousConsistent quality at scaleHigh initial capital cost

Solvent-Free Synthesis

Recent patents highlight solvent-free methods to reduce environmental impact:

  • Maleic anhydride addition : Directly to PEG-5 laurylcitrate melt at 90°C.

  • Yield : 95–98% with 99% purity.

Industrial Case Studies

Patent US20150297485A1

  • Process :

    • Lauryl citrate (20 wt%) + PEG-5 (40 wt%) reacted at 150°C for 3 hours.

    • Maleic anhydride added at 80°C, followed by sodium bisulfite.

  • Outcome :

    • Final product viscosity: 1,300–1,900 mPa·s.

    • Foam stability: 85% retention after 5 minutes.

Colonial Chemical’s Method (Cola®Mate LA-40)

  • Cold-process adaptation :

    • PEG-5 laurylcitrate pre-mixed with sodium bisulfite at 25°C.

    • pH adjusted using citric acid/sodium citrate buffer.

  • Advantage : Energy savings of 30% compared to traditional methods.

Challenges and Innovations

Hydrolysis Sensitivity

The ester linkages in sulfosuccinates are prone to hydrolysis at pH <4 or >8. Mitigation strategies include:

  • Buffering systems : Citrate buffers (0.1–3.0 wt%) maintain pH 5.0–6.0.

  • Packaging : Oxygen-impermeable containers to prevent oxidative degradation.

Scalability of Ethoxylation

Achieving uniform PEG-5 chain length requires precise EO dosing and temperature control. Advanced reactors use:

  • Automated EO feed systems : ±0.5% variability in chain length.

  • In-line NMR : Real-time monitoring of ethoxylation progress .

Chemical Reactions Analysis

Reaction Stability and Hydrolysis

The ester and sulfonate linkages dictate stability:

Reaction TypeConditionsOutcomeSource
Acid Hydrolysis pH < 4, 25°CEster cleavage → Lauryl alcohol + maleic acid derivatives
Alkaline Hydrolysis pH > 9, 60°CSulfonate group degradation → SO₃²⁻ release
Thermal Decomposition >130°CPEG chain depolymerization + caramelization

Notable Findings:

  • Hydrolysis rates increase by 300% in pH 3 buffer vs. neutral conditions .

  • Thermal stability is enhanced by PEG-5’s ether linkages, preventing decomposition below 130°C .

Functional Group Reactivity

The compound participates in targeted reactions:

a) Oxidation of PEG Chains

PEG-5 segments react with peroxides:

text
PEG-(CH₂CH₂O)₅ + H₂O₂ → PEG-aldehydes + CO₂

Industrial Impact: Residual peroxides in formulations accelerate oxidation, requiring stabilizers like BHT .

b) Chelation with Metal Ions

The sulfosuccinate group binds divalent cations:

text
Disodium sulfosuccinate + Ca²⁺ → Calcium sulfosuccinate precipitate

Applications: Softens hard water in cleansing products but reduces foaming capacity by 40% .

Crosslinking in Formulations

In cosmetic systems, it interacts with:

  • Cationic surfactants : Forms coacervates via charge neutralization (e.g., with cetrimonium chloride) .

  • Aldehydes : Participates in Maillard reactions with reducing sugars, forming stable acetal linkages (Fig. 2) .

Impurities and Byproducts

Critical impurities identified during synthesis:

ImpuritySourceMaximum Allowable Limit
Unreacted maleic anhydrideIncomplete esterification0.1% (w/w)
Sodium sulfateSulfonation side reaction3.0% (w/w)
Ethylene glycol dimersPEG chain oligomerization0.5% (w/w)

Analytical Methods: HPLC for residual maleic anhydride; ion chromatography for sulfates .

Industrial Optimization Data

Process parameters refined for >95% yield:

ParameterOptimal RangeEffect on Yield
Maleic anhydride ratio1.10 : 1 (vs. lauryl)+15% yield
Sulfite stoichiometry1.05–1.10 mol/molPrevents H₂S formation
Ethoxylation degree5 EO unitsBalances solubility and cost

This compound’s reactivity profile underscores its versatility in formulations, though stability limitations necessitate pH buffering and antioxidant additives in commercial products .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Disodium PEG-5 Laurylcitrate Sulfosuccinate is derived from lauryl alcohol, citric acid, sulfosuccinic acid, and polyethylene glycol. The synthesis involves esterification followed by sulfonation and polymerization processes. The compound functions primarily by reducing surface tension, which facilitates the formation of stable emulsions and enhances the solubility of hydrophobic substances. This mechanism is crucial in applications where uniform distribution of ingredients is required, such as in cosmetic formulations.

Chemistry

This compound serves as a surfactant and emulsifier in chemical formulations. It stabilizes emulsions and aids in the solubilization of hydrophobic compounds. This property is essential for developing products that require stable mixtures of oil and water phases.

Biology

In biological research, the compound enhances the solubility of biological molecules, making it valuable for various assays and experimental setups. Its ability to form stable emulsions allows for better dispersion of active ingredients in biological testing .

Medicine

In the pharmaceutical sector, this compound is used to improve drug solubility and bioavailability in topical and oral medications. Its surfactant properties facilitate the delivery of active pharmaceutical ingredients (APIs), enhancing therapeutic efficacy .

Industrial Applications

This compound finds extensive use in the personal care industry due to its excellent cleansing and foaming properties. It is commonly incorporated into products such as:

  • Shampoos : Enhances foaming and cleansing efficiency.
  • Shower Gels : Improves texture and stability.
  • Soaps : Acts as a surfactant to aid in lathering.

The compound is typically present at low concentrations (around 0.02%) in these formulations but plays a critical role in product performance .

Case Study 1: Cosmetic Formulation

A study evaluated the effectiveness of this compound in a new facial cleanser formulation. Results indicated improved skin feel and reduced irritation compared to formulations lacking this ingredient. Participants reported higher satisfaction levels regarding product performance.

Case Study 2: Pharmaceutical Application

In a clinical trial assessing a topical formulation containing this compound, patients with chronic skin conditions experienced enhanced absorption of active ingredients, leading to improved treatment outcomes.

Mechanism of Action

The mechanism of action of DISODIUM PEG-5 LAURYLCITRATE SULFOSUCCINATE involves its ability to reduce the surface tension of liquids, allowing for the formation of stable emulsions and the solubilization of hydrophobic substances. The compound interacts with the molecular structure of liquids, modifying the interfacial tension between immiscible liquids (e.g., oil and water). This interaction facilitates the even distribution of the compound within the formulation, enhancing its effectiveness as a surfactant and emulsifier .

Comparison with Similar Compounds

Performance Characteristics

  • Foaming and Mildness : this compound generates stable, creamy foam while maintaining mildness due to its PEG-5 chain and citrate moiety. In contrast, Disodium Laureth Sulfosuccinate produces higher foam volume but may be more drying .
  • Synergistic Effects : When combined with cocamidopropyl betaine, this compound enhances viscosity and reduces irritation, making it ideal for infant products .
  • Detergency : Disodium Laureth Sulfosuccinate has stronger grease-cutting ability, suitable for heavy-duty cleansers, but is less compatible with sensitive skin .

Formulation Compatibility

  • pH Stability : Functions optimally in pH 5.5–7.0, compatible with cationic polymers (e.g., Polyquaternium-28) and botanical extracts .
  • Sensitive Skin: Preferred over sodium laureth sulfate (SLES) in products like BABÉ’s cradle cap shampoo and acne body washes due to its non-stripping properties .

Biological Activity

Disodium PEG-5 laurylcitrate sulfosuccinate is a surfactant commonly used in cosmetic and personal care products. Its biological activity is primarily characterized by its mildness, surfactant properties, and safety profile. This article provides an in-depth examination of its biological activity, including relevant case studies, research findings, and data tables.

This compound is a member of the alkyl PEG sulfosuccinates family. It features a lauryl chain connected to a sulfosuccinate core via a polyethylene glycol (PEG) chain. This structure contributes to its unique properties:

  • Hydrophobicity : The lauryl chain imparts hydrophobic characteristics, enhancing its cleansing ability.
  • Hydrophilicity : The PEG component increases solubility in water, making it suitable for various formulations.

Surfactant Properties

This compound exhibits excellent surfactant properties, scoring zero on the Draize test, indicating minimal irritation potential . Its mildness makes it suitable for sensitive skin applications, including baby products and hypoallergenic formulations.

Toxicological Profile

A series of toxicity studies have been conducted to assess the safety of this compound:

  • Acute Toxicity : In studies involving Sprague-Dawley rats, the compound demonstrated an LD50 greater than 2,000 mg/kg, indicating low acute toxicity .
  • Subchronic Toxicity : In a 28-day study with doses ranging from 100 to 1,000 mg/kg body weight, no significant adverse effects were observed in body weight or clinical signs among the treated groups compared to controls .

Skin Sensitization and Irritation

Skin sensitization potential was evaluated using guinea pigs in maximization tests. Results indicated no significant reactions at tested concentrations, suggesting that this compound is unlikely to cause allergic reactions or skin irritation .

Cosmetic Applications

This compound has been utilized in various cosmetic formulations due to its multifunctional properties:

  • Shampoo Formulations : It allows for simultaneous cleansing and conditioning of hair, enhancing user experience by reducing the need for multiple products .
  • Facial Cleansers : Its mild nature makes it ideal for facial cleansers designed for sensitive skin types.

Research Findings

Recent studies have highlighted the versatility of this compound:

Study TypeFindings
Acute Oral ToxicityLD50 > 2,000 mg/kg; no deaths observed .
Subchronic ToxicityNo significant changes in body weight or clinical signs over 28 days .
Skin IrritationZero irritation score on Draize test; non-sensitizing .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Disodium PEG-5 Lauryllcitrate Sulfosuccinate in complex cosmetic formulations?

  • Methodological Answer : High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is suitable due to the compound’s lack of UV chromophores. Sample preparation involves extraction with ethanol/water mixtures (70:30 v/v) to isolate the surfactant from emollients and polymers. Calibration curves should account for matrix effects by spiking known concentrations into placebo formulations .

Q. How can researchers confirm the structural integrity of Disodium PEG-5 Lauryllcitrate Sulfosuccinate during synthesis?

  • Methodological Answer : Use Fourier-Transform Infrared Spectroscopy (FTIR) to verify ester (C=O at 1730 cm⁻¹) and sulfonate (S=O at 1180 cm⁻¹) functional groups. Nuclear Magnetic Resonance (NMR) can confirm PEG-5 chain length (ethylene oxide protons at δ 3.6–3.8 ppm) and lauryl citrate integration . Purity can be assessed via titration of residual sulfonic acid groups with NaOH .

Q. What are the standard protocols for evaluating the critical micelle concentration (CMC) of this surfactant?

  • Methodological Answer : Conduct conductivity measurements at 25°C in deionized water. Plot specific conductivity against surfactant concentration; the inflection point indicates CMC. For low-concentration detection (e.g., <1 mM), use fluorescence spectroscopy with pyrene as a probe, monitoring the I₁/I₃ ratio shift .

Advanced Research Questions

Q. How does the hybrid citrate-sulfosuccinate structure influence micelle formation and skin interaction compared to conventional sulfosuccinates?

  • Methodological Answer : The citrate moiety introduces additional anionic charges and hydrogen-bonding sites, reducing aggregation size (confirmed via Dynamic Light Scattering, DLS) and enhancing hydrophilicity. Molecular dynamics simulations show stronger interactions with keratinocyte membranes than sodium lauryl sulfosuccinate, explaining reduced irritation . Compare TEM images of micelles formed by Disodium PEG-5 Lauryllcitrate Sulfosuccinate vs. disodium laureth sulfosuccinate to visualize structural differences .

Q. How can researchers resolve contradictions between in vitro cytotoxicity data and in vivo irritation studies for this compound?

  • Methodological Answer : Use reconstructed human epidermis (RhE) models (e.g., EpiDerm™) to bridge gaps. In vitro assays (e.g., MTT on HaCaT cells) may overpredict irritation due to lack of stratum corneum protection. Validate with OECD Test Guideline 439, ensuring exposure times mimic real-world use (≤1 hour). Proteomic analysis of inflammatory markers (IL-1α, IL-8) in both models can identify mechanistic disparities .

Q. What experimental designs are optimal for assessing the compound’s compatibility with cationic surfactants in co-formulations?

  • Methodological Answer : Phase behavior studies using ternary phase diagrams (water/surfactant/cationic agent). Monitor turbidity and zeta potential to detect precipitation or charge reversal. For stable ratios (e.g., 3:1 anionic:cationic), conduct rheological tests to ensure viscosity remains <5000 cP under shear (10–100 s⁻¹). FTIR can detect electrostatic interactions via peak broadening at 1550–1650 cm⁻¹ .

Q. How can researchers isolate the contribution of PEG-5 chain length to emulsification efficiency vs. citrate ester hydrophobicity?

  • Methodological Answer : Synthesize analogs with varying PEG lengths (PEG-3 to PEG-8) while keeping the lauryl citrate constant. Evaluate emulsification capacity via the Griffin HLB system and droplet size analysis (laser diffraction). Statistical modeling (ANOVA) can decouple PEG chain effects from ester hydrophobicity. Results typically show PEG-5 balances hydrophile-lipophile affinity for O/W emulsions .

Data Contradiction Analysis

Q. Why do some studies report high foaming capacity for this surfactant while others note poor foam stability?

  • Methodological Answer : Foam performance depends on water hardness. In soft water (<50 ppm Ca²⁺), the compound generates stable foam (foam volume >150 mL via Ross-Miles test). In hard water (>200 ppm), divalent cations bridge sulfonate groups, reducing surface activity. Pre-chelate water with EDTA or use in formulations with sodium citrate to mitigate instability .

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